Bms493

Description

Structure

3D Structure

Propriétés

IUPAC Name |

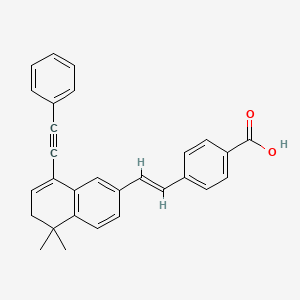

4-[(E)-2-[5,5-dimethyl-8-(2-phenylethynyl)-6H-naphthalen-2-yl]ethenyl]benzoic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C29H24O2/c1-29(2)19-18-24(14-10-21-6-4-3-5-7-21)26-20-23(13-17-27(26)29)9-8-22-11-15-25(16-12-22)28(30)31/h3-9,11-13,15-18,20H,19H2,1-2H3,(H,30,31)/b9-8+ | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

YCADIXLLWMXYKW-CMDGGOBGSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1(CC=C(C2=C1C=CC(=C2)C=CC3=CC=C(C=C3)C(=O)O)C#CC4=CC=CC=C4)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CC1(CC=C(C2=C1C=CC(=C2)/C=C/C3=CC=C(C=C3)C(=O)O)C#CC4=CC=CC=C4)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C29H24O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID801034187 | |

| Record name | 4-{(E)-2-[5,5-Dimethyl-8-(phenylethynyl)-5,6-dihydronaphthalen-2-yl]ethenyl}benzoic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID801034187 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

404.5 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

215030-90-3 | |

| Record name | 4-{(E)-2-[5,5-Dimethyl-8-(phenylethynyl)-5,6-dihydronaphthalen-2-yl]ethenyl}benzoic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID801034187 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Foundational & Exploratory

The Inverse Agonist BMS-493: A Technical Guide to its Mechanism of Action

For Researchers, Scientists, and Drug Development Professionals

Introduction

BMS-493 is a potent and selective synthetic retinoid that functions as a pan-inverse agonist of the retinoic acid receptors (RARs).[1][2][3][4][5] As a member of the nuclear receptor superfamily, RARs are ligand-dependent transcription factors that, upon binding to their endogenous ligand all-trans retinoic acid (atRA), regulate a wide array of cellular processes including growth, differentiation, and apoptosis.[1][2] In contrast to agonists which activate these receptors, BMS-493 binds to RARs and promotes a transcriptionally repressive state. This unique mechanism of action has made BMS-493 an invaluable tool for dissecting the roles of RAR signaling in various biological systems and a potential therapeutic agent for diseases driven by aberrant RAR activity. This technical guide provides an in-depth overview of the mechanism of action of BMS-493, supported by quantitative data, detailed experimental protocols, and visual diagrams of the key pathways and workflows.

Core Mechanism of Action: Inverse Agonism of Retinoic Acid Receptors

The primary mechanism of action of BMS-493 is its function as an inverse agonist for all three RAR subtypes: RARα, RARβ, and RARγ.[4][5] Unlike neutral antagonists that simply block agonist binding, inverse agonists induce a conformational change in the receptor that actively represses its basal transcriptional activity.

In the absence of a ligand, RARs are typically bound to retinoic acid response elements (RAREs) on the DNA and are associated with a complex of corepressor proteins, such as the nuclear receptor corepressor (NCoR) and silencing mediator for retinoic and thyroid hormone receptors (SMRT).[1][2] The binding of an agonist like atRA induces a conformational change in the RAR ligand-binding domain (LBD), leading to the dissociation of the corepressor complex and the recruitment of coactivator proteins, which in turn initiates gene transcription.

BMS-493, upon binding to the RAR LBD, stabilizes a conformation that enhances the interaction with corepressors like NCoR.[1][4][5] This fortified RAR-corepressor complex actively represses the transcription of target genes, even below the basal level of transcription observed in the absence of any ligand. The structural basis for this inverse agonism has been elucidated through crystallographic studies, which show that BMS-493 induces a distinct conformation of the RAR LBD that favors the binding of the corepressor interaction domain.

Quantitative Data Summary

The following tables summarize the key quantitative data related to the interaction of BMS-493 with RARs and its effects in cellular assays.

Table 1: Binding Affinity of BMS-493 for Retinoic Acid Receptor Subtypes

| Receptor Subtype | Assay Type | Parameter | Value | Reference |

| RARα | Radioligand Binding Assay | pIC50 | 6.94 | ChEMBL |

| RARα | Not Specified | pIC50 | 8.4 | Nature (2002) 415: 187-92 |

| RARβ | Not Specified | pIC50 | 8.54 | Nature (2002) 415: 187-92 |

| RARγ | Not Specified | pIC50 | 7.0 | Nature (2002) 415: 187-92 |

Table 2: Effect of BMS-493 on RAR-Corepressor Interaction

| Interacting Proteins | Assay Type | Parameter | Value | Reference |

| RAR/RXR and NCoRNID | Microscale Thermophoresis (MST) | Kd | ~500 nM (interaction enhanced in the presence of BMS-493) | bioRxiv (2025) |

Table 3: Cellular Effects of BMS-493

| Cell Type | Assay | Concentration | Effect | Reference |

| ALDHhi Umbilical Cord Blood Cells | Cell Proliferation/Differentiation | 100 nM | Twofold increase in the number of ALDHhi cells after 6 days | [6] |

| Human Induced Pluripotent Stem Cell-derived Cardiomyocytes | Contraction Analysis | 1 µM | Slower beating rate (49.4 vs. 93.0 bpm) and increased contraction amplitude (201% of control) | [7] |

| MEPM Cells | Apoptosis Assay | Not Specified | Blocked atRA-induced apoptosis | [2] |

Signaling Pathway Diagram

The following diagram illustrates the mechanism of action of BMS-493 as an RAR inverse agonist.

Caption: Mechanism of BMS-493 as an RAR inverse agonist.

Experimental Protocols

Luciferase Reporter Gene Assay for RAR Activity

This protocol is a composite representation of a typical luciferase reporter assay used to determine the inverse agonist activity of BMS-493 on RARs.

Objective: To quantify the ability of BMS-493 to repress the transcriptional activity of RARs in a cellular context.

Materials:

-

HEK293 or HeLa cells

-

Dulbecco's Modified Eagle Medium (DMEM) with 10% fetal bovine serum (FBS)

-

Opti-MEM I Reduced Serum Medium

-

Lipofectamine 2000 or similar transfection reagent

-

pSG5-RARα, pSG5-RARβ, or pSG5-RARγ expression vector

-

(RARE)3-tk-Luc reporter vector (containing three copies of the retinoic acid response element upstream of a minimal thymidine kinase promoter driving firefly luciferase expression)

-

pRL-TK control vector (expressing Renilla luciferase for normalization)

-

BMS-493

-

All-trans retinoic acid (atRA)

-

Dual-Luciferase Reporter Assay System

-

Luminometer

Procedure:

-

Cell Seeding: 24 hours prior to transfection, seed HEK293 or HeLa cells into 24-well plates at a density that will result in 70-80% confluency at the time of transfection.

-

Transfection:

-

For each well, prepare a DNA-transfection reagent complex according to the manufacturer's protocol. A typical mixture per well includes:

-

100 ng of the RAR expression vector

-

200 ng of the (RARE)3-tk-Luc reporter vector

-

10 ng of the pRL-TK control vector

-

-

Incubate the DNA-transfection reagent complex at room temperature for 20 minutes.

-

Add the complex to the cells in serum-free medium.

-

-

Treatment:

-

After 4-6 hours of transfection, replace the medium with fresh DMEM containing 10% charcoal-stripped FBS.

-

Treat the cells with varying concentrations of BMS-493 (e.g., 1 nM to 10 µM) in the presence or absence of a fixed concentration of atRA (e.g., 10 nM, a concentration that typically gives a robust agonist response). Include appropriate vehicle controls (e.g., DMSO).

-

-

Incubation: Incubate the treated cells for 24 hours at 37°C in a 5% CO2 incubator.

-

Luciferase Assay:

-

Lyse the cells using the passive lysis buffer provided with the Dual-Luciferase Reporter Assay System.

-

Measure the firefly and Renilla luciferase activities sequentially in a luminometer according to the manufacturer's instructions.

-

-

Data Analysis:

-

Normalize the firefly luciferase activity to the Renilla luciferase activity for each well to control for transfection efficiency and cell number.

-

Plot the normalized luciferase activity against the concentration of BMS-493. For inverse agonist activity, a dose-dependent decrease in the basal (without atRA) and/or atRA-stimulated luciferase activity should be observed.

-

Co-Immunoprecipitation (Co-IP) to Demonstrate RAR-NCoR Interaction

This protocol outlines a general procedure for demonstrating the enhanced interaction between RAR and the corepressor NCoR in the presence of BMS-493.

Objective: To qualitatively or semi-quantitatively assess the effect of BMS-493 on the formation of the RAR-NCoR complex in cells.

Materials:

-

HEK293T or other suitable cell line

-

Expression vectors for FLAG-tagged RARα and HA-tagged NCoR

-

Transfection reagent

-

BMS-493

-

Cell lysis buffer (e.g., RIPA buffer with protease inhibitors)

-

Anti-FLAG antibody (for immunoprecipitation)

-

Anti-HA antibody (for Western blotting)

-

Protein A/G agarose beads

-

SDS-PAGE gels and Western blotting apparatus

-

Chemiluminescent substrate

Procedure:

-

Transfection: Co-transfect HEK293T cells with expression vectors for FLAG-RARα and HA-NCoR.

-

Treatment: 24 hours post-transfection, treat the cells with BMS-493 (e.g., 1 µM) or vehicle control (DMSO) for 4-6 hours.

-

Cell Lysis:

-

Wash the cells with ice-cold PBS and lyse them in ice-cold lysis buffer.

-

Centrifuge the lysates to pellet cell debris and collect the supernatant.

-

-

Immunoprecipitation:

-

Pre-clear the lysates by incubating with protein A/G agarose beads.

-

Incubate the pre-cleared lysates with an anti-FLAG antibody overnight at 4°C with gentle rotation.

-

Add protein A/G agarose beads to the antibody-lysate mixture and incubate for another 2-4 hours to capture the immune complexes.

-

Wash the beads several times with lysis buffer to remove non-specific binding proteins.

-

-

Elution and Western Blotting:

-

Elute the bound proteins from the beads by boiling in SDS-PAGE sample buffer.

-

Separate the proteins by SDS-PAGE and transfer them to a PVDF membrane.

-

Probe the membrane with an anti-HA antibody to detect the co-immunoprecipitated HA-NCoR.

-

Develop the blot using a chemiluminescent substrate and visualize the bands.

-

-

Analysis: An increase in the intensity of the HA-NCoR band in the BMS-493-treated sample compared to the vehicle control indicates an enhanced interaction between RARα and NCoR.

Experimental Workflow Diagram

The following diagram illustrates a typical experimental workflow for characterizing the activity of BMS-493.

Caption: Experimental workflow for BMS-493 characterization.

Conclusion

BMS-493 is a well-characterized pan-RAR inverse agonist that serves as a critical tool for studying retinoic acid signaling. Its mechanism of action, centered on the stabilization of the RAR-corepressor complex, leads to the active repression of target gene transcription. The quantitative data on its binding affinity and cellular effects, combined with detailed experimental protocols, provide a solid foundation for its use in research and drug development. The provided diagrams offer a clear visualization of its molecular mechanism and the experimental approaches used for its characterization. This in-depth technical guide is intended to equip researchers, scientists, and drug development professionals with the necessary knowledge to effectively utilize BMS-493 in their studies.

References

- 1. apexbt.com [apexbt.com]

- 2. New structural insights into the control of the retinoic acid receptors RAR/RXR by DNA, ligands, and transcriptional coregulators - PMC [pmc.ncbi.nlm.nih.gov]

- 3. medchemexpress.com [medchemexpress.com]

- 4. Regulation of RXR-RAR Heterodimers by RXR- and RAR-Specific Ligands and Their Combinations - PMC [pmc.ncbi.nlm.nih.gov]

- 5. biorxiv.org [biorxiv.org]

- 6. SASDXT2 – RAR/RXR heterodimer : this compound : NCoR NID : DR1 element [sasbdb.org]

- 7. BMS 493 Modulates Retinoic Acid-Induced Differentiation During Expansion of Human Hematopoietic Progenitor Cells for Islet Regeneration - PubMed [pubmed.ncbi.nlm.nih.gov]

The Core Mechanism of BMS493 in the Retinoic Acid Signaling Pathway: An In-depth Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the synthetic retinoid BMS493 and its intricate relationship with the retinoic acid (RA) signaling pathway. This compound is a potent and selective pan-inverse agonist of retinoic acid receptors (RARs), making it a critical tool for dissecting the roles of RA signaling in various biological processes and a potential therapeutic agent. This document details the mechanism of action of this compound, presents quantitative data on its binding and activity, outlines key experimental protocols for its study, and provides visual representations of the pertinent signaling and experimental workflows.

The Retinoic Acid Signaling Pathway: A Brief Overview

Retinoic acid, a metabolite of vitamin A, is a crucial signaling molecule that regulates a plethora of developmental and physiological processes, including cell growth, differentiation, and apoptosis.[1] The canonical RA signaling pathway is initiated by the cellular uptake of retinol and its subsequent conversion to all-trans retinoic acid (atRA). atRA then translocates to the nucleus, where it binds to heterodimers of retinoic acid receptors (RARs) and retinoid X receptors (RXRs).

In the absence of a ligand, the RAR-RXR heterodimer is bound to specific DNA sequences known as retinoic acid response elements (RAREs) in the promoter regions of target genes. This binding recruits a complex of corepressor proteins, such as the nuclear receptor corepressor (NCoR), which in turn recruits histone deacetylases (HDACs). The action of HDACs leads to chromatin condensation and transcriptional repression of the target genes.

Upon atRA binding, the RAR-RXR heterodimer undergoes a conformational change, leading to the dissociation of the corepressor complex and the recruitment of coactivator proteins. These coactivators, which often possess histone acetyltransferase (HAT) activity, promote chromatin decondensation and facilitate the assembly of the transcriptional machinery, ultimately leading to the activation of gene expression.

This compound: A Pan-RAR Inverse Agonist

This compound acts as a pan-inverse agonist for all three RAR isotypes (α, β, and γ).[2][3] Unlike a neutral antagonist that simply blocks the binding of an agonist, an inverse agonist actively suppresses the basal activity of the receptor. In the context of RARs, this compound binds to the ligand-binding pocket and stabilizes a receptor conformation that enhances the recruitment and binding of the NCoR corepressor complex.[4] This stabilization of the RAR-NCoR interaction prevents the dissociation of the corepressor complex even in the presence of endogenous atRA, thereby locking the target genes in a repressed state.

Quantitative Data

The following tables summarize the key quantitative data regarding the interaction of this compound with RARs and its effect on the formation of the repressive complex.

Table 1: Inverse Agonist Activity of this compound

| Receptor Isotype | IC50 (nM) | pIC50 | Reference |

| RARα | 114 | 6.94 | [5] |

| RARβ | - | 8.54 | [5] |

| RARγ | - | 7.00 | [5] |

Note: pIC50 is the negative logarithm of the IC50 value. A higher pIC50 indicates greater potency.

Table 2: Dissociation Constants (Kd) of RAR/RXR Heterodimer Binding to RAREs in the Presence of this compound

| RARE Type | Kd (nM) |

| DR0 | 100.7 |

| DR1 | 24.6 |

| DR5 | 15.0 |

| IR0 | 29.1 |

Data obtained from fluorescence anisotropy experiments.[1][6]

Table 3: Dissociation Constant (Kd) for the Interaction of RAR/RXR-DNA with NCoR

| Condition | Kd (nM) |

| Apo (no ligand) | ~500 |

| + this compound | Enhanced Interaction (Lower Kd) |

Data obtained from microscale thermophoresis (MST) experiments. The presence of this compound enhances the affinity of the RAR/RXR-DNA complex for the NCoR corepressor.[1]

Experimental Protocols

This section provides detailed methodologies for key experiments used to characterize the function of this compound.

Cardiomyocyte Differentiation from Human iPSCs

This protocol, adapted from a published study, describes the use of this compound to direct the differentiation of human induced pluripotent stem cells (hiPSCs) towards a ventricular cardiomyocyte lineage.[7][8]

Materials:

-

Human iPSCs

-

Cardiomyocyte Differentiation Kit (e.g., from STEMCELL Technologies)

-

Matrigel

-

mTeSR™ Plus medium

-

This compound (from a reputable supplier, e.g., Tocris)

-

Vehicle control (e.g., DMSO)

Procedure:

-

Culture hiPSCs on Matrigel-coated plates in mTeSR™ Plus medium until they reach >98% confluency.

-

Initiate cardiomyocyte differentiation using a commercially available kit, following the manufacturer's instructions. This typically involves a series of media changes over several days.

-

Prepare a stock solution of this compound in a suitable solvent (e.g., DMSO).

-

On day 0 of differentiation, add this compound to the differentiation medium to a final concentration of 1 µM. A vehicle-only control should be run in parallel.

-

Continue the differentiation protocol, replacing the medium with fresh medium containing 1 µM this compound at each scheduled media change until day 8.

-

From day 8 onwards, culture the cells in a maintenance medium without this compound.

-

Beating cardiomyocytes are typically observed around day 14.

-

Characterize the resulting cardiomyocytes using methods such as flow cytometry for cardiac-specific markers (e.g., Troponin T) and ventricular-specific markers (e.g., MLC2V), and assess functional properties like beating rate and contraction amplitude.

Chromatin Immunoprecipitation (ChIP) Assay

ChIP is a powerful technique to investigate the in vivo interaction of proteins, such as RARs and NCoR, with specific genomic regions.[9][10][11][12]

Materials:

-

Cells treated with this compound or vehicle control

-

Formaldehyde (for cross-linking)

-

Glycine

-

Cell lysis buffer

-

Sonication or micrococcal nuclease for chromatin shearing

-

Antibodies specific for RAR, NCoR, and a negative control (e.g., IgG)

-

Protein A/G magnetic beads

-

Wash buffers of increasing stringency

-

Elution buffer

-

Proteinase K

-

Reagents for DNA purification

-

Primers for qPCR analysis of target RAREs

Procedure:

-

Cross-linking: Treat cells with 1% formaldehyde for 10 minutes at room temperature to cross-link proteins to DNA. Quench the reaction with glycine.

-

Cell Lysis and Chromatin Shearing: Lyse the cells and shear the chromatin into fragments of 200-1000 bp using sonication or enzymatic digestion.

-

Immunoprecipitation:

-

Pre-clear the chromatin lysate with protein A/G beads.

-

Incubate the cleared lysate overnight at 4°C with an antibody specific for the protein of interest (RAR or NCoR) or a negative control IgG.

-

Add protein A/G beads to capture the antibody-protein-DNA complexes.

-

-

Washes: Wash the beads with a series of buffers of increasing stringency to remove non-specifically bound chromatin.

-

Elution and Reverse Cross-linking: Elute the immunoprecipitated complexes from the beads and reverse the formaldehyde cross-links by heating at 65°C.

-

DNA Purification: Treat with RNase A and Proteinase K, and then purify the DNA.

-

Analysis: Use quantitative PCR (qPCR) with primers specific for known RAREs to determine the enrichment of these sequences in the RAR and NCoR immunoprecipitates from this compound-treated versus control cells.

Gene Expression Analysis by RNA-Seq

RNA sequencing (RNA-seq) provides a global view of the changes in gene expression induced by this compound treatment.[13][14][15][16][17]

Materials:

-

Cells treated with this compound or vehicle control

-

RNA extraction kit (e.g., RNeasy from Qiagen)

-

DNase I

-

Reagents for library preparation (e.g., NEBNext Ultra II RNA Library Prep Kit)

-

Next-generation sequencing platform (e.g., Illumina)

Procedure:

-

RNA Extraction: Lyse cells and extract total RNA using a column-based kit. Perform an on-column DNase I digestion to remove any contaminating genomic DNA.

-

RNA Quality Control: Assess the quality and quantity of the extracted RNA using a spectrophotometer (e.g., NanoDrop) and a bioanalyzer (e.g., Agilent Bioanalyzer).

-

Library Preparation:

-

Deplete ribosomal RNA (rRNA) or enrich for messenger RNA (mRNA) using poly-A selection.

-

Fragment the RNA and synthesize first-strand cDNA using reverse transcriptase and random primers.

-

Synthesize the second strand of cDNA.

-

Perform end-repair, A-tailing, and ligation of sequencing adapters.

-

Amplify the library by PCR.

-

-

Sequencing: Sequence the prepared libraries on a high-throughput sequencing platform.

-

Data Analysis:

-

Perform quality control on the raw sequencing reads.

-

Align the reads to a reference genome.

-

Quantify gene expression levels.

-

Perform differential gene expression analysis to identify genes that are significantly up- or down-regulated in response to this compound treatment.

-

Perform pathway and gene ontology analysis to understand the biological processes affected by the observed gene expression changes.

-

Conclusion

This compound is an invaluable tool for probing the intricacies of the retinoic acid signaling pathway. Its well-characterized mechanism as a pan-RAR inverse agonist, coupled with the quantitative data on its binding and activity, provides a solid foundation for its use in a wide range of research applications. The experimental protocols outlined in this guide offer a starting point for researchers seeking to investigate the effects of this compound on cellular processes and gene regulation. A thorough understanding of this compound's interaction with the RA signaling pathway will undoubtedly continue to fuel discoveries in developmental biology, immunology, and oncology, and may pave the way for novel therapeutic strategies.

References

- 1. biorxiv.org [biorxiv.org]

- 2. stemcell.com [stemcell.com]

- 3. BMS 493 | Retinoic Acid Receptors | Tocris Bioscience [tocris.com]

- 4. selleckchem.com [selleckchem.com]

- 5. This compound | Ligand Activity Charts | IUPHAR/BPS Guide to PHARMACOLOGY [guidetopharmacology.org]

- 6. academic.oup.com [academic.oup.com]

- 7. biorxiv.org [biorxiv.org]

- 8. researchgate.net [researchgate.net]

- 9. protocols.io [protocols.io]

- 10. documents.thermofisher.com [documents.thermofisher.com]

- 11. Chromatin Immunoprecipitation (ChIP) Protocol | Rockland [rockland.com]

- 12. Overview of Chromatin Immunoprecipitation (ChIP) | Cell Signaling Technology [cellsignal.com]

- 13. Accurate Measurement of Cell Number–Normalized Differential Gene Expression in Cells Treated With Retinoic Acid - PMC [pmc.ncbi.nlm.nih.gov]

- 14. Combining phenotypic profiling and targeted RNA-Seq reveals linkages between transcriptional perturbations and chemical effects on cell morphology: Retinoic acid as an example - PMC [pmc.ncbi.nlm.nih.gov]

- 15. researchgate.net [researchgate.net]

- 16. Protocol for the generation of single-nuclei RNA-seq libraries and quantification of heterogeneous cell types activated during social interaction - PMC [pmc.ncbi.nlm.nih.gov]

- 17. Molecular Vision: An optimized protocol for retina single-cell RNA sequencing [molvis.org]

A Technical Guide to Bms493: Mechanism and Application in the Inhibition of Cell Differentiation

Audience: Researchers, scientists, and drug development professionals.

Abstract: Bms493 is a potent and specific pan-retinoic acid receptor (RAR) inverse agonist that has emerged as a critical tool for investigating the roles of retinoic acid (RA) signaling in cellular processes. By stabilizing the interaction between RARs and nuclear corepressors, this compound effectively blocks the transcriptional activity of these receptors, thereby inhibiting RA-mediated cell differentiation. This technical guide provides an in-depth overview of this compound's mechanism of action, summarizes its effects across various cell types with quantitative data, details relevant experimental protocols, and visualizes key pathways and workflows.

Core Mechanism of Action

Retinoic acid, a metabolite of vitamin A, is a crucial signaling molecule that regulates gene transcription by binding to retinoic acid receptors (RARs).[1] RARs form heterodimers with retinoid X receptors (RXRs) and, in the absence of a ligand, are bound to nuclear corepressor (NCoR) complexes, which repress gene transcription. Upon RA binding, a conformational change causes the dissociation of corepressors and the recruitment of coactivators, initiating the transcription of target genes that drive processes like cell differentiation.[2][3]

This compound functions as a pan-RAR inverse agonist.[4][5] Unlike a neutral antagonist which simply blocks agonist binding, an inverse agonist actively suppresses the receptor's basal activity. This compound binds to RARs and stabilizes the RAR-NCoR interaction, preventing the recruitment of coactivators even in the presence of RA.[2][6] This leads to a robust and sustained repression of RA-target gene transcription, effectively inhibiting RA-induced differentiation pathways.[4][5]

Applications in Inhibiting Cell Differentiation

This compound has been utilized across numerous studies to maintain stem and progenitor cell populations in an undifferentiated state and to probe the role of RA signaling in lineage commitment.

Hematopoietic Progenitor Cells (HPCs)

RA signaling can induce the differentiation of HPCs. This compound is effective at preventing this differentiation, thereby enabling the ex vivo expansion of primitive progenitor cells.[7] Treatment of umbilical cord blood-derived ALDHhi cells with this compound leads to a significant increase in the number of these progenitor cells while maintaining markers of stemness.[4][8]

| Parameter | Cell Type | This compound Concentration | Treatment Duration | Outcome | Reference |

| ALDHhi Cell Number | Human UCB ALDHhi Cells | 100 nM | 6 days | Twofold increase compared to control | [4][7][8] |

| Stem Cell Markers | Human UCB ALDHhi Cells | 100 nM | 6 days | Increased CD34 & CD133, reduced CD38 | [7][8] |

Cardiomyocyte Differentiation

During the differentiation of human induced pluripotent stem cells (iPSCs) into cardiomyocytes, inhibiting RA signaling at an early stage can promote a ventricular lineage. This compound treatment has been shown to significantly enhance the yield of ventricular-like cardiomyocytes.[9]

| Parameter | Cell Type | This compound Concentration | Treatment Duration | Outcome | Reference |

| Ventricular Marker (MLC2V) | Human iPSCs | 1 µM | Days 0-8 of differentiation | Expression increased from 18.7% to 55.8% | [9][10] |

| Beating Rate | Human iPSC-CMs | 1 µM | Days 0-8 of differentiation | Rate decreased from 93.0 to 49.4 bpm | [9][10] |

| Contraction Amplitude | Human iPSC-CMs | 1 µM | Days 0-8 of differentiation | 201% increase relative to untreated cells | [9][10] |

Lung Epithelial Progenitor Cells

In adult lung organoid models, RA signaling balances progenitor cell proliferation and differentiation. Inhibition of this pathway with this compound promotes the growth and expansion of epithelial progenitors by suppressing their differentiation into alveolar and airway cell types.[11][12]

| Parameter | Cell Type | This compound Concentration | Treatment Duration | Outcome | Reference |

| Organoid Size | Human & Mouse Lung Organoids | 2 µM | Not specified | Increased frequency of larger organoids | [11] |

| RA Target Gene (Rarb) | Mouse EpCAM+ Cells | 2 µM | 7 days | 6.7-fold decrease in mRNA expression | [11] |

| Cell Cycle Genes (Cdk1, Ccnb1) | Mouse EpCAM+ Cells | 2 µM | 7 days | Increased mRNA expression | [11] |

Adipocyte Differentiation

Excessive RA signaling can impair the differentiation of adipose-derived stem cells (ASCs), particularly from visceral fat depots. This compound can counteract this effect, reversing the adipogenic defects by blocking the RA-mediated inhibition of key adipogenic transcription factors.[13][14]

| Parameter | Cell Type | This compound Treatment | Effect | Outcome | Reference |

| Adipogenesis | Visceral ASCs | Co-treatment with adipogenic cocktail | Blocks RA receptor activity | Reverses RA-induced inhibition of adipogenesis | [13][14] |

| Adipogenic Genes (CEBPA, PPARG) | Subcutaneous ASCs | Pre-treatment with RA | Inhibits expression | This compound is used to counteract this effect in VS-ASCs | [13][15] |

Cancer Cell Differentiation

RA signaling can promote the differentiation of certain cancer stem-like cells. In adenoid cystic carcinoma (ACC), which contains myoepithelial-like progenitors and ductal-like cells, this compound selectively eliminates the more differentiated ductal-like cells, suggesting that their survival depends on active RA signaling.[16] It has also been shown to inhibit the differentiation of leukemic blasts.[6]

| Parameter | Cell Type | This compound Concentration | Treatment Duration | Outcome | Reference |

| Ductal-like Cell Population | Human ACC Organoids | 10 µM | 1 week | Selective loss of CD49flow/KIT+ cells | [16] |

Experimental Protocols & Workflows

A typical workflow to assess the effect of this compound involves cell culture, treatment, and subsequent analysis of differentiation markers and functional changes.

General Cell/Organoid Culture Protocol

-

Cell Seeding: Plate cells (e.g., iPSCs, ASCs) or isolated primary cells for organoid formation in appropriate culture vessels with recommended media. For adherent cells, ensure proper coating of plates (e.g., Matrigel, gelatin).[17][18]

-

Culture Conditions: Maintain cultures at 37°C in a humidified incubator with 5% CO₂.[17]

-

Media Change: Change culture media every 1-2 days as required by the specific cell type.

-

This compound Treatment:

-

Prepare a stock solution of this compound in DMSO (e.g., 10 mM).[5]

-

On the day of treatment, dilute the stock solution in fresh culture medium to the desired final concentration (e.g., 100 nM - 10 µM).[7][16]

-

Add the this compound-containing medium to the cells. For the control group, add an equivalent volume of DMSO-containing medium.

-

-

Incubation: Culture the cells for the specified duration (e.g., 6-8 days), changing the medium with freshly prepared this compound/DMSO every 1-2 days.[7][9]

Quantitative PCR (qPCR) Protocol

-

RNA Extraction: Harvest cells and extract total RNA using a commercial kit (e.g., RNeasy Kit) according to the manufacturer's instructions.

-

cDNA Synthesis: Synthesize cDNA from 500-1000 ng of total RNA using a reverse transcription kit.

-

qPCR Reaction:

-

Data Analysis: Calculate the relative gene expression using the ΔΔCt method, normalizing the expression of the target gene to the housekeeping gene.

Flow Cytometry Protocol

-

Cell Preparation: Harvest cells and prepare a single-cell suspension. For adherent cells, use a gentle dissociation reagent like TrypLE.[17]

-

Staining:

-

Data Acquisition: Resuspend cells in a suitable buffer and acquire data on a flow cytometer.

-

Data Analysis: Analyze the data using appropriate software (e.g., FlowJo), gating on the cell population of interest and quantifying the percentage of positive cells.

Western Blotting Protocol

-

Protein Extraction: Lyse harvested cells in RIPA buffer supplemented with protease and phosphatase inhibitors.

-

Protein Quantification: Determine protein concentration using a BCA or Bradford assay.

-

SDS-PAGE: Separate 20-30 µg of protein per lane on an SDS-polyacrylamide gel.

-

Transfer: Transfer the separated proteins to a PVDF or nitrocellulose membrane.[20][21]

-

Blocking: Block the membrane for 1 hour at room temperature in a blocking buffer (e.g., 5% non-fat milk or BSA in TBST).[22]

-

Antibody Incubation:

-

Incubate the membrane with a primary antibody against the protein of interest overnight at 4°C.

-

Wash the membrane 3-5 times with TBST.

-

Incubate with a horseradish peroxidase (HRP)-conjugated secondary antibody for 1 hour at room temperature.[20]

-

-

Detection: Wash the membrane again and detect the signal using an enhanced chemiluminescence (ECL) substrate and an imaging system.

Conclusion

This compound is an indispensable chemical probe for elucidating the complex roles of retinoic acid signaling in cell fate decisions. Its ability to potently and specifically inhibit RARs allows researchers to maintain cells in a proliferative, undifferentiated state, facilitating studies on stem cell expansion, lineage specification, and disease modeling. The quantitative data and protocols provided in this guide serve as a comprehensive resource for professionals in research and drug development aiming to leverage this compound in their work.

References

- 1. Frontiers | Targeting the retinoic acid signaling pathway as a modern precision therapy against cancers [frontiersin.org]

- 2. apexbt.com [apexbt.com]

- 3. New Insights into the Control of Cell Fate Choices and Differentiation by Retinoic Acid in Cranial, Axial and Caudal Structures - PMC [pmc.ncbi.nlm.nih.gov]

- 4. medchemexpress.com [medchemexpress.com]

- 5. selleckchem.com [selleckchem.com]

- 6. stemcell.com [stemcell.com]

- 7. BMS 493 Modulates Retinoic Acid-Induced Differentiation During Expansion of Human Hematopoietic Progenitor Cells for Islet Regeneration - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. researchgate.net [researchgate.net]

- 9. researchgate.net [researchgate.net]

- 10. biorxiv.org [biorxiv.org]

- 11. Retinoic acid signaling balances adult distal lung epithelial progenitor cell growth and differentiation - PMC [pmc.ncbi.nlm.nih.gov]

- 12. researchgate.net [researchgate.net]

- 13. Retinoic acid is abundantly detected in different depots of adipose tissue by SERS - PMC [pmc.ncbi.nlm.nih.gov]

- 14. tandfonline.com [tandfonline.com]

- 15. Retinoic Acid Mediates Visceral-Specific Adipogenic Defects of Human Adipose-Derived Stem Cells - PMC [pmc.ncbi.nlm.nih.gov]

- 16. Inverse agonists of retinoic acid receptor/retinoid X receptor signaling as lineage-specific antitumor agents against human adenoid cystic carcinoma - PMC [pmc.ncbi.nlm.nih.gov]

- 17. Protocol for in vitro co-culture assay for rapid expansion of human T cell acute lymphoblastic leukemia - PMC [pmc.ncbi.nlm.nih.gov]

- 18. Development of an HEK293 Suspension Cell Culture Medium, Transient Transfection Optimization Workflow, and Analytics for Batch rAAV Manufacturing - PMC [pmc.ncbi.nlm.nih.gov]

- 19. Retinoic Acid signaling regulates Krt5 and Krt14 independently of stem cell markers in submandibular salivary gland epithelium - PMC [pmc.ncbi.nlm.nih.gov]

- 20. Western Blot Protocols and Recipes | Thermo Fisher Scientific - FR [thermofisher.com]

- 21. nacalai.com [nacalai.com]

- 22. bio-rad-antibodies.com [bio-rad-antibodies.com]

Unveiling the Molecular Landscape of BMS-493: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

BMS-493 is a potent and selective synthetic retinoid that functions as a pan-inverse agonist of retinoic acid receptors (RARs). Its unique mechanism of action, which involves the stabilization of the RAR-corepressor complex, has positioned it as a valuable tool in studying the physiological and pathological roles of retinoic acid signaling. This technical guide provides a comprehensive overview of the chemical structure, physicochemical properties, and biological activities of BMS-493. It includes a detailed summary of its binding affinities, a generalized experimental protocol for its characterization, and a visual representation of its impact on the RAR signaling pathway. This document is intended to serve as a foundational resource for researchers engaged in the fields of oncology, developmental biology, and immunology, where the modulation of retinoic acid pathways is of significant interest.

Chemical Structure and Physicochemical Properties

BMS-493, with the chemical name 4-[(1E)-2-[5,6-Dihydro-5,5-dimethyl-8-(2-phenylethynyl)-2-naphthalenyl]ethenyl]benzoic acid, is a structurally complex molecule designed for high-affinity interaction with retinoic acid receptors. Its chemical formula is C₂₉H₂₄O₂ and it has a molecular weight of 404.5 g/mol .[1][2]

Table 1: Physicochemical Properties of BMS-493

| Property | Value | Source |

| Chemical Name | 4-[(1E)-2-[5,6-Dihydro-5,5-dimethyl-8-(2-phenylethynyl)-2-naphthalenyl]ethenyl]benzoic acid | |

| Molecular Formula | C₂₉H₂₄O₂ | [1][2] |

| Molecular Weight | 404.5 g/mol | [1] |

| CAS Number | 215030-90-3 | [1][2] |

| Purity | ≥98% | [1][2] |

| Solubility | Soluble to 100 mM in DMSO | [1] |

| Storage | Store at +4°C | [1] |

Biological Activity and Mechanism of Action

BMS-493 is characterized as a pan-retinoic acid receptor (RAR) inverse agonist.[1][3] Unlike RAR agonists that activate transcription, BMS-493 binds to RARs and promotes the recruitment and stabilization of nuclear corepressor (NCoR) proteins.[1][2][4] This action inhibits the basal transcriptional activity of RARs and effectively blocks retinoic acid-induced gene expression. The binding of BMS-493 induces similar conformational changes across all three RAR subtypes: RARα, RARβ, and RARγ.[1]

This inverse agonism has been shown to prevent retinoic acid-induced cell differentiation.[3] For instance, treatment with BMS-493 can inhibit the differentiation of leukemic blasts and affect the development of bronchial tubule formation in mice.[2]

Quantitative Biological Data

The potency of BMS-493 as an RAR inverse agonist has been quantified through various binding and functional assays. The following table summarizes the reported pIC50 and IC50 values for its interaction with human RAR subtypes. The pIC50 value is the negative logarithm of the IC50 value, providing a measure of the compound's potency.

Table 2: Binding Affinity of BMS-493 for Human Retinoic Acid Receptors

| Target | Assay Type | Parameter | Value | Original Value | Original Units | Reference |

| Retinoic acid receptor-α (RARα) | Inverse agonist activity | pIC50 | 6.94 | 114 | nM | Bioorg Med Chem (2014) 22: 1285-1302 |

| Retinoic acid receptor-α (RARα) | - | pIC50 | 8.4 | - | - | Nature (2002) 415: 187-92 |

| Retinoic acid receptor-β (RARβ) | - | pIC50 | 8.54 | - | - | Nature (2002) 415: 187-92 |

| Retinoic acid receptor-γ (RARγ) | - | pIC50 | 7 | - | - | Nature (2002) 415: 187-92 |

Data sourced from the IUPHAR/BPS Guide to PHARMACOLOGY.[5]

Experimental Protocols

A crucial aspect of characterizing a compound like BMS-493 is the use of robust and reproducible experimental protocols. Below is a generalized methodology for a competitive binding assay to determine the affinity of BMS-493 for retinoic acid receptors. This protocol is based on principles from assays described in the literature for RARs.[6][7][8]

Generalized Competitive Radioligand Binding Assay Protocol

Objective: To determine the binding affinity (Ki) of BMS-493 for a specific retinoic acid receptor subtype (e.g., RARα).

Materials:

-

HEK293T cells engineered to express the human RARα ligand-binding domain.[9]

-

Radiolabeled retinoic acid (e.g., [³H]-all-trans-retinoic acid).

-

BMS-493 of known concentration.

-

Binding buffer (e.g., Tris-HCl buffer with protease inhibitors).

-

Scintillation fluid and a scintillation counter.

Procedure:

-

Cell Lysate Preparation: Culture and harvest HEK293T cells expressing the RARα LBD. Prepare a cell lysate containing the receptor.

-

Assay Setup: In a multi-well plate, combine the cell lysate, a fixed concentration of [³H]-all-trans-retinoic acid, and varying concentrations of BMS-493.

-

Incubation: Incubate the mixture at a controlled temperature (e.g., 4°C) for a sufficient time to reach binding equilibrium.

-

Separation of Bound and Free Ligand: Separate the receptor-bound radioligand from the unbound radioligand. This can be achieved by rapid filtration through a glass fiber filter that retains the cell membranes and bound ligand.

-

Quantification: Place the filters in scintillation vials with scintillation fluid and measure the radioactivity using a scintillation counter.

-

Data Analysis: Plot the amount of bound radioligand as a function of the BMS-493 concentration. The data can be fitted to a one-site competition model to determine the IC50 value of BMS-493. The Ki value can then be calculated using the Cheng-Prusoff equation.

Visualizing the Mechanism of Action

To better understand the molecular interactions of BMS-493, the following diagrams illustrate its effect on the retinoic acid signaling pathway and a typical experimental workflow.

Caption: RAR Signaling: Agonist vs. Inverse Agonist.

Caption: Workflow for a Competitive Binding Assay.

Conclusion

BMS-493 is a well-characterized and highly specific pan-RAR inverse agonist that serves as an indispensable tool for probing the intricacies of retinoic acid signaling. Its ability to stabilize the RAR-corepressor complex provides a distinct mechanism for modulating gene expression compared to traditional RAR antagonists. The data and protocols presented in this guide offer a solid foundation for researchers to incorporate BMS-493 into their studies, facilitating further discoveries in the therapeutic areas where retinoic acid pathways play a critical role.

References

- 1. BMS 493 | Retinoic Acid Receptor Inverse Agonists: R&D Systems [rndsystems.com]

- 2. stemcell.com [stemcell.com]

- 3. medchemexpress.com [medchemexpress.com]

- 4. apexbt.com [apexbt.com]

- 5. This compound | Ligand Activity Charts | IUPHAR/BPS Guide to PHARMACOLOGY [guidetopharmacology.org]

- 6. Development of a retinoic acid receptor-binding assay with rainbow trout tissue: characterization of retinoic acid binding, receptor tissue distribution, and developmental changes - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. pubs.acs.org [pubs.acs.org]

- 8. The development of methodologies for high-throughput retinoic acid binding assays in drug discovery and beyond - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. tools.thermofisher.com [tools.thermofisher.com]

The Inverse Agonist BMS-493: A Technical Overview of its Impact on Gene Expression

For Researchers, Scientists, and Drug Development Professionals

BMS-493 is a potent and specific pan-retinoic acid receptor (RAR) inverse agonist that has become a valuable tool in dissecting the intricate roles of retinoic acid (RA) signaling in various biological processes. Unlike RA, which activates RARs to induce gene transcription, BMS-493 binds to RARs and promotes the recruitment of nuclear corepressors, leading to the silencing of RA target genes. This unique mechanism of action allows for the precise inhibition of RA-mediated pathways, making it instrumental in studies of cell differentiation, embryonic development, and cancer biology. This technical guide provides a comprehensive overview of the effects of BMS-493 on gene expression, complete with quantitative data, detailed experimental protocols, and visualizations of the underlying signaling pathways.

Core Mechanism of Action: Antagonizing Retinoic Acid Signaling

Retinoic acid, a metabolite of vitamin A, is a critical signaling molecule that regulates the expression of a wide array of genes involved in cellular growth, differentiation, and apoptosis. Its effects are mediated by nuclear receptors, the retinoic acid receptors (RARs) and retinoid X receptors (RXRs), which form heterodimers and bind to retinoic acid response elements (RAREs) in the promoter regions of target genes. In the absence of a ligand, the RAR-RXR heterodimer is bound to corepressor proteins, which inhibit gene transcription. The binding of RA induces a conformational change in the RAR, leading to the dissociation of corepressors and the recruitment of coactivators, thereby initiating gene transcription.

BMS-493 functions as an inverse agonist by stabilizing the interaction between RARs and nuclear corepressors, such as NCoR (Nuclear Receptor Co-repressor), effectively locking the receptor in a repressive state and preventing the transcription of RA-responsive genes. This targeted inhibition of RA signaling has been shown to affect a multitude of developmental and cellular processes.

Effects on Gene Expression: A Quantitative Summary

The impact of BMS-493 on gene expression is most pronounced in systems where retinoic acid signaling is a key driver of cellular fate. Below are tables summarizing the quantitative effects of BMS-493 on the expression of key genes in different biological contexts.

Table 1: Effect of BMS-493 on Gene Expression in Embryonic Development

| Gene | Organism/System | BMS-493 Concentration | Change in Expression | Reference |

| Hoxa1 | Mouse Embryo | 4 x 10⁻⁶ M | Markedly Decreased | |

| Hoxb1 | Mouse Embryo | 4 x 10⁻⁶ M | Undetectable | |

| Fgf3 | Mouse Embryo | 4 x 10⁻⁶ M | Strongly Decreased | |

| Fgf8 | Mouse Embryo (E8.0 + 30 hours) | 4 x 10⁻⁶ M | Undetectable in prospective 3rd pouch | |

| Pax1 | Mouse Embryo | Not specified | Downregulated | |

| Pax9 | Mouse Embryo | Not specified | Downregulated |

Table 2: Effect of BMS-493 on Gene Expression in Fetal Lung Development

| Gene | Organism/System | BMS-493 Treatment | Change in Expression | Reference |

| Rarb (RARβ) | Mouse Fetal Lung Explants | In vitro treatment | Reduced | |

| Raldh1 | Mouse Fetal Lung Explants | In vitro treatment | Altered | |

| Tgfb3 | Mouse Fetal Lung Explants | In vitro treatment | Altered | |

| Foxa2 | Mouse Fetal Lung Explants | In vitro treatment | Altered | |

| Cftr | Mouse Fetal Lung Explants | In vitro treatment | Altered |

Table 3: Effect of BMS-493 on Hematopoietic Progenitor Cell Markers

| Marker | Cell Type | BMS-493 Concentration | Duration | Change in Cell Population | Reference |

| ALDHhi cells | Human Umbilical Cord Blood | 100 nM | 6 days | Twofold increase in cell number | |

| CD34+ cells | Human Umbilical Cord Blood | 100 nM | 6 days | Increased number | |

| CD133+ cells | Human Umbilical Cord Blood | 100 nM | 6 days | Increased number | |

| CD38 expression | Human Umbilical Cord Blood | 100 nM | 6 days | Reduction |

Signaling Pathways Modulated by BMS-493

The primary signaling pathway affected by BMS-493 is the canonical retinoic acid signaling pathway. The following diagram illustrates the mechanism of action of BMS-493 in inhibiting this pathway.

Caption: Mechanism of BMS-493 in the Retinoid Signaling Pathway.

Experimental Protocols

Detailed methodologies are crucial for the reproducibility of scientific findings. Below are representative protocols for experiments investigating the effects of BMS-493.

In Vitro Culture of Mouse Embryos with BMS-493

This protocol is adapted from studies investigating the role of RA signaling in embryonic patterning.

Objective: To assess the effect of BMS-493 on gene expression during early mouse embryonic development.

Materials:

-

E7.5 mouse embryos

-

BMS-493 (stock solution in DMSO)

-

Culture medium (e.g., DMEM/F12 with serum)

-

Incubator (37°C, 5% CO₂)

-

Dissection microscope and tools

-

RNA extraction kit

-

qRT-PCR reagents and instrument

Procedure:

-

Dissect E7.5 mouse embryos from the uterus in sterile PBS.

-

Remove the decidua and Reichert's membrane, leaving the visceral yolk sac intact.

-

Transfer individual embryos to wells of a culture plate containing pre-warmed culture medium.

-

Prepare working solutions of BMS-493 in culture medium from a concentrated stock. A final concentration of 4 x 10⁻⁶ M is often used. A vehicle control (DMSO) should be run in parallel.

-

Add the BMS-493 or vehicle control to the respective wells.

-

Culture the embryos for the desired period (e.g., 24-48 hours).

-

At the end of the culture period, wash the embryos in PBS and proceed with RNA extraction.

-

Perform quantitative real-time PCR (qRT-PCR) to analyze the expression levels of target genes (e.g., Hoxa1, Hoxb1, Fgf8).

Expansion of Human Hematopoietic Progenitor Cells with BMS-493

This protocol is based on studies aiming to prevent differentiation during the ex vivo expansion of hematopoietic stem and progenitor cells.

Objective: To expand the population of ALDHhi hematopoietic progenitor cells while inhibiting their differentiation using BMS-493.

Materials:

-

Human umbilical cord blood (UCB) mononuclear cells

-

Stem cell expansion medium (e.g., StemSpan™ SFEM II) supplemented with appropriate cytokines

-

BMS-493 (stock solution in DMSO)

-

Aldefluor™ kit for identifying ALDHhi cells

-

Flow cytometer

-

Antibodies for cell surface markers (e.g., CD34, CD133, CD38)

Procedure:

-

Isolate mononuclear cells from human UCB using density gradient centrifugation.

-

Enrich for CD34+ cells using magnetic-activated cell sorting (MACS) if desired.

-

Resuspend the cells in stem cell expansion medium.

-

Add BMS-493 to the culture medium to a final concentration of 100 nM. Include a vehicle control (DMSO).

-

Culture the cells for 6 days in a humidified incubator at 37°C and 5% CO₂.

-

After 6 days, harvest the cells and perform the Aldefluor™ assay according to the manufacturer's instructions to quantify the percentage of ALDHhi cells.

-

Concurrently, stain a separate aliquot of cells with fluorescently labeled antibodies against CD34, CD133, and CD38.

-

Analyze the cell populations by flow cytometry to determine the changes in the proportions of progenitor and differentiation markers.

Experimental Workflow for Transcriptomic Analysis

To gain a global understanding of the gene expression changes induced by BMS-493, a transcriptomic approach such as RNA sequencing (RNA-seq) is often employed.

Caption: A typical workflow for analyzing BMS-493's effects on gene expression using RNA-seq.

Conclusion

BMS-493 is a powerful chemical probe for elucidating the roles of retinoic acid signaling in a wide range of biological systems. Its ability to act as an inverse agonist, actively repressing the transcription of RA-target genes, provides a means to dissect the intricate gene regulatory networks governed by this essential signaling pathway. The quantitative data and protocols presented in this guide offer a comprehensive resource for researchers and drug development professionals interested in leveraging BMS-493 to advance our understanding of development, disease, and potential therapeutic interventions. The continued use of this compound in conjunction with modern transcriptomic and epigenomic techniques will undoubtedly uncover further layers of complexity in retinoid signaling.

BMS-493: A Technical Overview of a Pan-Retinoid Acid Receptor Inverse Agonist

For Researchers, Scientists, and Drug Development Professionals

Executive Summary

BMS-493 is a potent and specific pan-inverse agonist of the retinoic acid receptors (RARs), developed by Bristol-Myers Squibb. By binding to all three RAR isotypes (α, β, and γ), BMS-493 promotes the recruitment of nuclear corepressors (NCoR), leading to the transcriptional repression of RAR-regulated genes. This unique mechanism of action has positioned BMS-493 as a critical tool for elucidating the physiological roles of RAR signaling and as a potential therapeutic agent in various disease contexts, including developmental disorders, cancer, and stem cell biology. This document provides a comprehensive technical guide to the discovery, initial characterization, and key applications of BMS-493, including detailed experimental methodologies and data presented for scientific evaluation.

Discovery and Initial Characterization

BMS-493, with the chemical name 4-[(1E)-2-[5,6-Dihydro-5,5-dimethyl-8-(2-phenylethynyl)-2-naphthalenyl]ethenyl]benzoic acid, was identified as a pan-RAR inverse agonist through targeted drug discovery programs. Its development was aimed at creating a chemical probe to dissect the complex roles of retinoic acid signaling in various biological processes.

Physicochemical Properties

| Property | Value |

| Chemical Formula | C₂₉H₂₄O₂ |

| Molecular Weight | 404.5 g/mol |

| CAS Number | 215030-90-3 |

| Purity | ≥98% (HPLC) |

| Solubility | Soluble in DMSO |

Potency and Selectivity

The initial characterization of BMS-493 involved determining its binding affinity and functional activity at the three human RAR isotypes. Reporter gene assays were employed to quantify its inverse agonist activity, with the results summarized below.

| Receptor Subtype | pIC50 | IC50 (nM) | Reference |

| RARα | 6.94 | 114 | [1] |

| RARα | 8.4 | ~4 | [1] |

| RARβ | 8.54 | ~2.9 | [1] |

| RARγ | 7.0 | 100 | [1] |

Note: pIC50 is the negative logarithm of the half-maximal inhibitory concentration (IC50). Higher pIC50 values indicate greater potency.

Mechanism of Action: Inverse Agonism of RAR Signaling

BMS-493 functions as an inverse agonist, a class of ligands that bind to the same receptor as an agonist but elicit the opposite pharmacological response. In the context of RARs, which are ligand-activated transcription factors, BMS-493 actively represses the basal transcriptional activity of the receptors.

The canonical mechanism of RAR activation involves the binding of an agonist, such as all-trans retinoic acid (ATRA), which induces a conformational change in the receptor. This change leads to the dissociation of corepressor proteins (e.g., NCoR, SMRT) and the recruitment of coactivator proteins, ultimately resulting in the transcription of target genes.

Conversely, BMS-493 binding to the RAR ligand-binding domain stabilizes a conformation that enhances the interaction with NCoR.[2][3] This strengthened corepressor binding actively represses gene transcription, even in the absence of an agonist.

Experimental Protocols

Synthesis of BMS-493

A detailed, step-by-step synthesis protocol for BMS-493 is not publicly available as it is considered proprietary information by Bristol-Myers Squibb. However, the synthesis of structurally related benzoic acid derivatives often involves multi-step organic chemistry procedures. A plausible, though generalized, synthetic workflow is outlined below.

Reporter Gene Assay for Inverse Agonist Activity

This protocol provides a general framework for assessing the inverse agonist activity of BMS-493 on RARs using a luciferase reporter assay. Specific cell lines and reagent concentrations may require optimization.

Objective: To quantify the ability of BMS-493 to repress the basal and agonist-induced transcriptional activity of RARs.

Materials:

-

HEK293T cells (or other suitable cell line with low endogenous RAR expression)

-

Expression plasmids for full-length human RARα, RARβ, or RARγ

-

A luciferase reporter plasmid containing a retinoic acid response element (RARE) upstream of the luciferase gene (e.g., pRARE-Luc)

-

A control plasmid for normalization (e.g., pRL-TK expressing Renilla luciferase)

-

Cell culture medium (e.g., DMEM) supplemented with fetal bovine serum (FBS)

-

Transfection reagent (e.g., Lipofectamine)

-

BMS-493 (dissolved in DMSO)

-

RAR agonist (e.g., ATRA, dissolved in DMSO)

-

Luciferase assay reagent (e.g., Dual-Glo Luciferase Assay System)

-

96-well cell culture plates

-

Luminometer

Procedure:

-

Cell Seeding: Seed HEK293T cells in a 96-well plate at a density that will result in 70-80% confluency at the time of transfection.

-

Transfection: Co-transfect the cells with the RAR expression plasmid, the RARE-luciferase reporter plasmid, and the control plasmid using a suitable transfection reagent according to the manufacturer's instructions.

-

Compound Treatment: After 24 hours of transfection, replace the medium with fresh medium containing serial dilutions of BMS-493 or vehicle (DMSO). To test for the ability to antagonize an agonist, co-treat with a fixed concentration of ATRA (e.g., its EC50 value).

-

Incubation: Incubate the cells for an additional 18-24 hours.

-

Luciferase Assay: Lyse the cells and measure both firefly and Renilla luciferase activities using a luminometer according to the manufacturer's protocol for the luciferase assay system.

-

Data Analysis:

-

Normalize the firefly luciferase activity to the Renilla luciferase activity for each well to control for transfection efficiency and cell number.

-

For inverse agonist activity, plot the normalized luciferase activity against the concentration of BMS-493.

-

For antagonist activity, plot the normalized luciferase activity in the presence of ATRA against the concentration of BMS-493.

-

Calculate the IC50 values using a non-linear regression analysis.

-

Key In Vitro and In Vivo Applications

Developmental Biology: Congenital Diaphragmatic Hernia Model

BMS-493 has been instrumental in establishing the critical role of retinoid signaling in diaphragm development. In utero exposure to BMS-493 in animal models has been shown to induce congenital diaphragmatic hernia (CDH), providing a powerful tool to study the pathogenesis of this birth defect.

Experimental Data:

-

Administration of BMS-493 to pregnant rats has been shown to induce CDH in the offspring, demonstrating the essential role of RAR signaling in proper diaphragm formation.

Stem Cell Differentiation

BMS-493 is widely used to modulate the differentiation of stem cells by inhibiting the effects of endogenous retinoic acid.

Experimental Data:

-

Treatment of human hematopoietic progenitor cells with 100 nM BMS-493 for 6 days resulted in a twofold increase in the number of ALDHhi cells, a marker for hematopoietic stem and progenitor cells.[4][5] This suggests that inhibiting RAR signaling can help maintain a more primitive, undifferentiated state.

Cancer Research

The role of RAR signaling in cancer is complex and context-dependent. BMS-493 has been used to investigate the therapeutic potential of inhibiting this pathway in certain cancer types.

Experimental Data:

-

In models of adenoid cystic carcinoma, BMS-493 has shown selective toxicity against ductal-like cancer cells and has demonstrated in vivo antitumor activity.[6][7][8]

Pharmacokinetics

Detailed pharmacokinetic (Absorption, Distribution, Metabolism, and Excretion - ADME) data for BMS-493 are not extensively available in the public domain and are likely held as proprietary information by Bristol-Myers Squibb. Further studies would be required to fully characterize its pharmacokinetic profile for potential clinical applications.

Conclusion

BMS-493 is a well-characterized and potent pan-RAR inverse agonist that has become an invaluable tool for researchers in a multitude of fields. Its ability to specifically and effectively inhibit retinoic acid signaling has advanced our understanding of the roles of RARs in development, stem cell biology, and cancer. While a detailed synthesis protocol and comprehensive pharmacokinetic data are not publicly available, the wealth of information on its mechanism of action and biological activities provides a solid foundation for its continued use in both basic and translational research. The data and experimental frameworks presented in this guide are intended to support the scientific community in leveraging the full potential of this important chemical probe.

References

- 1. This compound | Ligand Activity Charts | IUPHAR/BPS Guide to PHARMACOLOGY [guidetopharmacology.org]

- 2. patents.justia.com [patents.justia.com]

- 3. stemcell.com [stemcell.com]

- 4. Patent Granted: Nucleic Acid Molecule Encoding CD40 Antibody - Bristol-Myers Squibb Co [pharmaceutical-technology.com]

- 5. BMS 493 Modulates Retinoic Acid-Induced Differentiation During Expansion of Human Hematopoietic Progenitor Cells for Islet Regeneration - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. insights.greyb.com [insights.greyb.com]

- 7. medchemexpress.com [medchemexpress.com]

- 8. Inverse agonists of retinoic acid receptor/retinoid X receptor signaling as lineage-specific antitumor agents against human adenoid cystic carcinoma - PMC [pmc.ncbi.nlm.nih.gov]

Methodological & Application

Application Notes and Protocols for BMS-493 in In Vitro Studies

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive guide to utilizing BMS-493, a potent pan-retinoic acid receptor (RAR) inverse agonist, in various in vitro experimental settings. The provided protocols and data summaries are intended to guide researchers in determining the optimal concentration of BMS-493 for their specific cell types and experimental questions.

Mechanism of Action

BMS-493 functions as an inverse agonist for all three retinoic acid receptor (RAR) subtypes (α, β, and γ). Unlike agonists that activate receptors, BMS-493 binds to RARs and promotes the recruitment of nuclear corepressors.[1][2][3][4] This action effectively inhibits the transcriptional activity of RARs, even in the absence of their natural ligand, retinoic acid (RA).[1][2][3][4] The primary outcome of BMS-493 treatment is the suppression of RA-mediated signaling pathways, which are crucial for cellular differentiation, proliferation, and apoptosis.[5]

Data Summary: Effective Concentrations of BMS-493 In Vitro

The optimal concentration of BMS-493 is highly dependent on the cell type and the biological process under investigation. The following table summarizes effective concentrations reported in various in vitro studies.

| Cell Type | Concentration | Incubation Time | Observed Effect | Citation(s) |

| Aldehyde Dehydrogenase high (ALDHhi) Umbilical Cord Blood (UCB) cells | 100 nM | 6 days | Two-fold increase in the number of ALDHhi cells; increased CD34 and CD133 expression; reduced CD38 expression.[2][6][7] | [2][6][7] |

| Embryonic Chicken Lung Explants | 10 µM | Not Specified | Inhibition of lung branching morphogenesis.[7] | [7] |

| Human Induced Pluripotent Stem Cell-derived Cardiomyocytes (iPSC-CMs) | Not Specified | Days 0-8 of differentiation | Significantly higher contraction amplitudes compared to untreated cells.[8] | [8] |

| Zebrafish Larvae | 0.15 µM | 48 hours | Breakdown of the blood-retinal barrier.[9] | [9] |

| MEPM (Mouse Embryonic Palatal Mesenchyme) Cells | Not Specified | Not Specified | Blocked all-trans retinoic acid (atRA)-induced apoptosis, including inhibition of Sub-G1 fraction, DNA fragmentation, and caspase-3 activation.[4] | [4] |

Experimental Protocols

The following are generalized protocols for common in vitro applications of BMS-493. Researchers should optimize these protocols for their specific experimental systems.

Protocol 1: Inhibition of Retinoic Acid-Induced Differentiation

This protocol is designed for studies investigating the role of RA signaling in cellular differentiation.

Materials:

-

BMS-493 (powder)

-

Dimethyl sulfoxide (DMSO), sterile

-

Appropriate cell culture medium

-

Cell line of interest

-

Standard cell culture equipment

Procedure:

-

Stock Solution Preparation: Prepare a high-concentration stock solution of BMS-493 (e.g., 10 mM) in sterile DMSO. Aliquot and store at -20°C or -80°C for long-term storage.[2] Avoid repeated freeze-thaw cycles.

-

Cell Seeding: Seed the cells of interest in appropriate culture vessels and allow them to adhere and reach the desired confluency.

-

Treatment Preparation: On the day of the experiment, thaw an aliquot of the BMS-493 stock solution. Prepare a working solution by diluting the stock solution in a fresh cell culture medium to the desired final concentration (e.g., 100 nM to 10 µM). A vehicle control (DMSO-containing medium at the same final concentration) should be prepared in parallel.

-

Cell Treatment: Remove the existing medium from the cells and replace it with the BMS-493-containing medium or the vehicle control medium.

-

Incubation: Incubate the cells for the desired duration (e.g., 24 hours to 6 days), depending on the experimental endpoint.

-

Analysis: Following incubation, cells can be harvested and analyzed for markers of differentiation using techniques such as quantitative PCR (qPCR), western blotting, flow cytometry, or immunofluorescence microscopy.

Protocol 2: Cell Viability and Proliferation Assays

This protocol can be used to assess the effect of BMS-493 on cell viability and proliferation.

Materials:

-

BMS-493 stock solution

-

Cell line of interest

-

Appropriate cell culture medium

-

96-well cell culture plates

-

Cell viability reagent (e.g., MTT, WST-1, or CellTiter-Glo®)

-

Plate reader

Procedure:

-

Cell Seeding: Seed cells in a 96-well plate at a predetermined optimal density.

-

Treatment: After allowing the cells to adhere overnight, treat them with a serial dilution of BMS-493 to determine the dose-response. Include a vehicle control (DMSO).

-

Incubation: Incubate the plate for a period relevant to the cell line's doubling time (e.g., 24, 48, or 72 hours).

-

Viability Assessment: Add the cell viability reagent to each well according to the manufacturer's instructions.

-

Data Acquisition: Measure the absorbance or luminescence using a plate reader.

-

Data Analysis: Calculate the percentage of viable cells relative to the vehicle control and plot the dose-response curve to determine the IC50 value, if applicable.

Visualizations

Signaling Pathway of BMS-493

Caption: BMS-493 binds to the RAR/RXR heterodimer, promoting corepressor recruitment and subsequent repression of target gene transcription.

Experimental Workflow for In Vitro BMS-493 Studies

References

- 1. selleckchem.com [selleckchem.com]

- 2. medchemexpress.com [medchemexpress.com]

- 3. stemcell.com [stemcell.com]

- 4. apexbt.com [apexbt.com]

- 5. Frontiers | Targeting the retinoic acid signaling pathway as a modern precision therapy against cancers [frontiersin.org]

- 6. BMS 493 Modulates Retinoic Acid-Induced Differentiation During Expansion of Human Hematopoietic Progenitor Cells for Islet Regeneration - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. researchgate.net [researchgate.net]

- 8. biorxiv.org [biorxiv.org]

- 9. Retinoic acid signaling is essential for maintenance of the blood-retinal barrier - PMC [pmc.ncbi.nlm.nih.gov]

How to dissolve and store Bms493 for research.

For Research Use Only. Not for use in diagnostic procedures.

Introduction

BMS-493 is a potent and selective pan-retinoic acid receptor (RAR) inverse agonist.[1][2][3] It functions by enhancing the interaction between RARs and nuclear corepressors, thereby inhibiting the transcriptional activation of RAR target genes.[3] This activity makes BMS-493 a valuable tool for studying the physiological and pathological roles of retinoic acid signaling in various biological processes, including cell differentiation, proliferation, and apoptosis.[1][4] These application notes provide detailed protocols for the dissolution, storage, and use of BMS-493 in both in vitro and in vivo research settings.

Data Presentation

Chemical Information

| Property | Value | Reference |

| Molecular Formula | C₂₉H₂₄O₂ | [3] |

| Molecular Weight | 404.50 g/mol | [1] |

| CAS Number | 215030-90-3 | [3] |

Solubility Data

| Solvent | Maximum Concentration | Notes | Reference |

| DMSO | 87 mg/mL (215.08 mM) | Use fresh, moisture-free DMSO for optimal solubility. | [2] |

Biological Activity

| Target | Activity | IC₅₀ | Reference |

| RARα (Human) | Inverse agonist | 114 nM | [5] |

| RARβ (Human) | Inverse agonist | pIC₅₀: 8.54 | [5] |

| RARγ (Human) | Inverse agonist | pIC₅₀: 7.0 | [5] |

Recommended Working Concentrations for In Vitro Studies

| Application | Cell Type | Concentration | Duration | Reference |

| Inhibition of Differentiation | ALDHhi UCB cells | 100 nM | 6 days | [1] |

| Cardiomyocyte Differentiation | Human iPSCs | 1 µM | 4-8 days | [6] |

Experimental Protocols

Protocol 1: Preparation of BMS-493 Stock Solution

Materials:

-

BMS-493 powder

-

Anhydrous Dimethyl Sulfoxide (DMSO)

-

Sterile, light-protecting microcentrifuge tubes

Procedure:

-

Allow the BMS-493 vial to equilibrate to room temperature before opening.

-

To prepare a 10 mM stock solution, add the appropriate volume of anhydrous DMSO to the vial of BMS-493 powder. For example, to 1 mg of BMS-493 (MW: 404.50), add 247.2 µL of DMSO.

-

Vortex briefly to dissolve the powder completely. Gentle warming to 37°C for 3-5 minutes can aid in solubilization.

-

Aliquot the stock solution into sterile, light-protecting microcentrifuge tubes to avoid repeated freeze-thaw cycles.

-

Store the stock solution at -20°C for up to one month or at -80°C for up to six months.[1]

Protocol 2: In Vitro Treatment of Cells with BMS-493

Materials:

-

Cultured cells of interest

-

Complete cell culture medium

-

BMS-493 stock solution (from Protocol 1)

-

Vehicle control (DMSO)

Procedure:

-

Seed cells in appropriate culture vessels and allow them to adhere or reach the desired confluency according to your experimental design.

-

Prepare the working solution of BMS-493 by diluting the stock solution directly into pre-warmed complete cell culture medium to the final desired concentration (e.g., 100 nM or 1 µM).

-

Prepare a vehicle control by adding the same volume of DMSO to an equal volume of culture medium. The final concentration of DMSO should typically not exceed 0.1-0.5% to avoid solvent toxicity.

-

Remove the existing medium from the cells and replace it with the medium containing BMS-493 or the vehicle control.

-

Incubate the cells for the desired duration (e.g., 24, 48, or 72 hours, or for longer-term differentiation protocols).[1][6]

-

Proceed with downstream analysis, such as cell viability assays, gene expression analysis, or functional assays.

Protocol 3: Preparation of BMS-493 for In Vivo Administration in Mice

This protocol is a general guideline and should be optimized for specific animal models and experimental goals.

Materials:

-

BMS-493 stock solution in DMSO (e.g., 10 mg/mL or 27 mg/mL)[2]

-

PEG300

-

Tween 80

-

Sterile ddH₂O or saline

-

Corn oil (alternative vehicle)

-

Sterile tubes for mixing

Procedure for PEG300/Tween 80 Formulation: [2]

-

As an example, to prepare a 1 mL working solution, add 50 µL of a 27 mg/mL BMS-493 stock solution in DMSO to 400 µL of PEG300.

-

Mix thoroughly until the solution is clear.

-

Add 50 µL of Tween 80 to the mixture and mix until clear.

-

Add 500 µL of sterile ddH₂O or saline to bring the final volume to 1 mL.

-

This solution should be used immediately after preparation.

Procedure for Corn Oil Formulation: [2]

-

As an example, to prepare a 1 mL working solution, add 50 µL of a 10 mg/mL BMS-493 stock solution in DMSO to 950 µL of corn oil.

-

Mix thoroughly until a uniform suspension is achieved.

-

This solution should be used immediately after preparation.

Administration:

-

The route of administration (e.g., oral gavage, intraperitoneal injection) and the dosage of BMS-493 must be determined based on the specific experimental design and animal model.

Mandatory Visualization

Caption: Retinoic Acid Signaling Pathway and the Mechanism of Action of BMS-493.

Caption: General Experimental Workflow for In Vitro Studies Using BMS-493.

References

- 1. medchemexpress.com [medchemexpress.com]

- 2. selleckchem.com [selleckchem.com]

- 3. stemcell.com [stemcell.com]

- 4. BMS 493 Modulates Retinoic Acid-Induced Differentiation During Expansion of Human Hematopoietic Progenitor Cells for Islet Regeneration - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. This compound | Ligand Activity Charts | IUPHAR/BPS Guide to PHARMACOLOGY [guidetopharmacology.org]

- 6. biorxiv.org [biorxiv.org]

Bms493 solubility in DMSO and other solvents.

For Researchers, Scientists, and Drug Development Professionals

Introduction

BMS-493 is a potent and specific pan-retinoic acid receptor (RAR) inverse agonist. It functions by enhancing the interaction of nuclear corepressors (NCoR) with all three subtypes of RARs (RARα, RARβ, and RARγ), thereby inhibiting retinoic acid-mediated gene transcription. This activity makes BMS-493 a valuable tool in studying the physiological and pathological roles of retinoic acid signaling in various biological processes, including cell differentiation, proliferation, and apoptosis. These application notes provide detailed information on the solubility of BMS-493 and protocols for its use in research settings.

Physicochemical Properties

| Property | Value |

| Molecular Formula | C₂₉H₂₄O₂ |

| Molecular Weight | 404.5 g/mol |

| CAS Number | 215030-90-3 |

| Appearance | Crystalline solid |

Solubility Data

The solubility of BMS-493 in various solvents is crucial for the preparation of stock solutions and for use in in vitro and in vivo experiments. The following table summarizes the available solubility data. It is important to note that the use of fresh, anhydrous DMSO is recommended as moisture can reduce the solubility of the compound.[1] Sonication or warming at 37°C can aid in the dissolution of BMS-493.[2]

| Solvent | Concentration (mg/mL) | Molar Concentration (mM) | Notes |

| DMSO | 25 - 87 mg/mL[1][3][4] | 61.8 - 215.08 mM[1] | Sonication is recommended to achieve higher concentrations.[2][5][6] |

| DMF | 30 mg/mL[3][4] | ~74.17 mM | Purge with an inert gas.[4] |

| DMF:PBS (pH 7.2) (1:4) | 0.2 mg/mL[3][4] | ~0.49 mM | Dissolve in DMF first, then dilute with PBS.[4] |

| Water | Insoluble[1] | - | Sparingly soluble in aqueous buffers.[4] |

| Ethanol | Insoluble[1] | - | - |

Experimental Protocols

Preparation of a 10 mM Stock Solution in DMSO

This protocol describes the preparation of a 10 mM stock solution of BMS-493 in DMSO, a commonly used concentration for in vitro studies.

Materials:

-

BMS-493 powder

-

Anhydrous Dimethyl Sulfoxide (DMSO)

-